molecular formula C19H15N5O3S B2437955 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-42-2

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2437955
CAS No.: 894069-42-2
M. Wt: 393.42
InChI Key: PHWYEAUPUUIRPW-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a synthetic organic compound designed for research applications, featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a substituted benzene-sulfonamide. This structure incorporates two pharmacologically significant motifs. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is recognized in medicinal chemistry as a privileged structure and has been identified as a key component in potent modulators of protein tyrosine kinases, such as c-Met, a receptor target in oncology research . Concurrently, the sulfonamide functional group is a classic zinc-binding moiety found in many enzyme inhibitors, most notably of carbonic anhydrase isoforms (CAIs), including those associated with the tumor microenvironment like hCA IX and hCA XII . The presence of the 4-acetyl group on the benzene ring provides a potential site for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. As such, this compound serves as a valuable chemical tool for researchers investigating kinase signaling pathways, enzyme inhibition, and developing novel therapeutic strategies for cell proliferative disorders. It is also a key intermediate for the synthesis of more complex molecules for pharmaceutical discovery. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-13(25)14-4-8-17(9-5-14)28(26,27)23-16-6-2-15(3-7-16)18-10-11-19-21-20-12-24(19)22-18/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWYEAUPUUIRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazine Precursors

Thetriazolo[4,3-b]pyridazine system is typically constructed via cyclization of pyridazine-3-carboxylic acid hydrazides with nitriles or orthoesters. For example:

  • Step 1 : 6-Chloropyridazine-3-carbonitrile reacts with hydrazine hydrate in ethanol under reflux to form pyridazine-3-carbohydrazide.
  • Step 2 : Cyclization with trimethyl orthoacetate in acetic acid yields the triazolo-pyridazine core.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 NH₂NH₂·H₂O EtOH Reflux 6 h 78%
2 (MeO)₃CMe AcOH 110°C 4 h 65%

Functionalization at Position 6

Introducing the para-aminophenyl group at position 6 involves cross-coupling strategies:

  • Suzuki-Miyaura Coupling : 6-Bromo-triazolo[4,3-b]pyridazine reacts with 4-aminophenylboronic acid under Pd catalysis.
  • Buchwald-Hartwig Amination : Direct amination of 6-chloro derivatives using Pd/Xantphos catalysts.

Optimized Protocol :

  • Catalyst : Pd(dba)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2 eq)
  • Solvent : Dioxane, 100°C, 12 h
  • Yield : 72%

Sulfonamide Coupling Reaction

Synthesis of 4-Acetylbenzenesulfonyl Chloride

4-Acetyltoluene is sulfonated using chlorosulfonic acid:

  • Step 1 : Sulfonation at 0–5°C for 2 h.
  • Step 2 : Quenching with thionyl chloride to form sulfonyl chloride.

Yield : 85–90% (two steps).

Coupling with 4-{Triazolo[4,3-b]Pyridazin-6-yl}Aniline

The sulfonamide bond is formed via nucleophilic substitution:

  • Step 1 : 4-Acetylbenzenesulfonyl chloride (1.2 eq) is added to a solution of the aniline derivative in anhydrous THF.
  • Step 2 : Base (Et₃N, 2.5 eq) is introduced to scavenge HCl.
  • Step 3 : Stirring at 0°C → RT for 6–8 h.

Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7).
Yield : 68–75%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.98–7.86 (m, 4H, pyridazine/Ar-H), 2.65 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₀H₁₆N₅O₃S: 414.0971; found: 414.0968.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • Melting Point : 218–220°C (decomp.).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces cyclocondensation time from 4 h to 30 min with comparable yields (63%).

One-Pot Sulfonylation

Combining sulfonyl chloride synthesis and coupling in a single pot improves efficiency:

  • Yield : 70% (over two steps).

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of DMF/THF (1:1) enhances solubility during coupling.
  • Regioselectivity in Cyclization : Electron-withdrawing groups on pyridazine direct triazole formation to position 4,3-b.
  • Sulfonamide Hydrolysis : Strict anhydrous conditions prevent degradation.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyridazine derivatives as inhibitors of bromodomain proteins such as BRD4. These proteins play crucial roles in cancer cell proliferation and survival. Compounds containing the triazolo-pyridazine structure have shown micromolar IC50 values against BRD4, indicating their potential as anticancer agents .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. Compounds similar to 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide have been evaluated for their antibacterial and antifungal activities. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains and fungi, making them candidates for treating infections .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, sulfonamides have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important in maintaining acid-base balance and are implicated in tumor growth and metastasis .

Case Study 1: BRD4 Inhibition

A study investigated a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 inhibitors. The research provided structural insights into the binding modes of these inhibitors and established a foundation for developing more potent compounds targeting BRD4 in cancer therapy .

Case Study 2: Antimicrobial Evaluation

Another study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited comparable efficacy to established antibiotics, suggesting their potential use in treating resistant infections .

Activity TypeTargetIC50 Values (µM)References
AnticancerBRD4Micromolar
AntibacterialVarious BacteriaVaries
Enzyme InhibitionCarbonic Anhydrase10.93 - 25.06 nM

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of c-Met kinase, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .

Biological Activity

The compound 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a triazolopyridazine moiety, which is known for its diverse biological activities. The sulfonamide group is often associated with antibacterial properties, while the triazole and pyridazine rings can enhance the compound's pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes. This compound has shown promising binding affinities towards different CA isoforms, indicating potential therapeutic applications in conditions like glaucoma and edema .
  • Antitumor Activity : Preliminary studies suggest that derivatives of sulfonamides may exhibit antitumor properties. For instance, related compounds have been tested against various cancer cell lines with varying degrees of success .

In Vitro Studies

In vitro experiments have demonstrated that the compound can interact with specific cellular targets. For example:

  • Cell Line Testing : The compound was tested on mouse lymphoid leukemia cells and exhibited moderate cytotoxicity . Further studies are needed to elucidate the exact pathways affected.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound:

  • Cardiovascular Effects : Recent studies indicated that similar sulfonamide derivatives influenced perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that this compound may also impact cardiovascular functions .

Case Studies

A notable case study involved the synthesis and evaluation of various benzenesulfonamide derivatives where this compound was included. The results highlighted its potential as an effective inhibitor of specific enzymes involved in tumor progression and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameBiological ActivityMechanism
2-hydrazinocarbonyl-benzenesulfonamideModerate antitumor effectsEnzyme inhibition
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureCalcium channel inhibition
1-(4-phenoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazineAntitumor activityMultiple pathways

Pharmacokinetics

Pharmacokinetic studies using computational models have suggested favorable absorption and distribution characteristics for this compound. Parameters such as permeability and bioavailability are critical for its therapeutic application .

Q & A

Basic: What are the critical steps in synthesizing 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, and how are intermediates purified?

Methodological Answer:
Synthesis typically involves:

Intermediate Preparation : Formation of the triazolo-pyridazine core via cyclization of pyridazine derivatives with hydrazine analogs under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

Sulfonamide Coupling : Reacting the triazolo-pyridazine intermediate with 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to facilitate nucleophilic substitution .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates. Final product purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., acetyl group at δ 2.6 ppm, sulfonamide NH at δ 10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 450.1234 for C₂₁H₁₈N₆O₃S) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using a reverse-phase column and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Functional Group Modifications :
    • Acetyl Group : Replace with electron-withdrawing groups (e.g., nitro) to enhance target binding via dipole interactions.
    • Triazolo-pyridazine Core : Introduce halogen substituents (e.g., Cl, F) to improve metabolic stability .
  • Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target kinases using fluorescence polarization assays .
    • Cellular Potency : Test tumor growth inhibition in xenograft models (e.g., c-Myc downregulation in BRD4-dependent cancers) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from using adherent vs. suspension cells .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., compare bond angles in triazolo-pyridazine core with deposited PDB data) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like solvent (DMSO concentration) or temperature .

Advanced: What experimental strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for sulfonamides) .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products with LC-MS .

Basic: What are the compound’s key physicochemical properties relevant to drug discovery?

Methodological Answer:

Property Value Method
Molecular Weight450.46 g/molHRMS
LogP2.8 (predicted)HPLC retention time
Aqueous Solubility12 µM (pH 7.4)Shake-flask method
pKa (sulfonamide NH)8.2Potentiometric titration

Advanced: How to design a kinetic study to evaluate target binding mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BRD4) on a sensor chip. Inject compound at varying concentrations (1–100 µM) to calculate association/dissociation rates (kₐₙ/kₒff) .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to determine stoichiometry (n) and binding affinity (Kd ≈ 50 nM reported for similar triazolo-pyridazines) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict off-target interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to screen against human kinase libraries (e.g., PDB entries 4LYF, 3MXF). Prioritize targets with Glide scores <-7.0 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable interactions) .

Advanced: What strategies mitigate poor bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Convert acetyl group to ester prodrugs (e.g., ethyl acetate) for enhanced intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation half-life .
  • CYP450 Inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .

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